molecular formula C17H11ClF3N3OS B10854914 N-[3-(Trifluoromethyl)phenyl]-3-(2-chloroanilino)-2-cyano-3-thioxopropanamide

N-[3-(Trifluoromethyl)phenyl]-3-(2-chloroanilino)-2-cyano-3-thioxopropanamide

Cat. No.: B10854914
M. Wt: 397.8 g/mol
InChI Key: JBTPUMQIJZGWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DP00477 is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan to kynurenine. This compound exhibits an inhibitory concentration (IC50) of 7.0 µM and holds promise for cancer research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DP00477 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer .

Industrial Production Methods

Industrial production methods for DP00477 are not publicly disclosed due to proprietary reasons. it is known that the compound is synthesized under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

DP00477 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in different substituted products .

Mechanism of Action

DP00477 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is responsible for the catabolism of tryptophan to kynurenine. By inhibiting IDO1, DP00477 reduces the production of kynurenine, which is involved in immune suppression and tumor growth. The molecular targets and pathways involved include the IDO1 enzyme and the kynurenine pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DP00477 is unique due to its specific inhibitory concentration (IC50) of 7.0 µM and its potential for cancer research applications. Its structure and inhibitory properties make it a valuable tool for studying the role of IDO1 in various biological processes .

Properties

Molecular Formula

C17H11ClF3N3OS

Molecular Weight

397.8 g/mol

IUPAC Name

3-(2-chloroanilino)-2-cyano-3-sulfanylidene-N-[3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C17H11ClF3N3OS/c18-13-6-1-2-7-14(13)24-16(26)12(9-22)15(25)23-11-5-3-4-10(8-11)17(19,20)21/h1-8,12H,(H,23,25)(H,24,26)

InChI Key

JBTPUMQIJZGWRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.